molecular formula C7H10O3 B14308142 3-(Propan-2-yl)oxolane-2,4-dione CAS No. 113599-55-6

3-(Propan-2-yl)oxolane-2,4-dione

Cat. No.: B14308142
CAS No.: 113599-55-6
M. Wt: 142.15 g/mol
InChI Key: ZLQOXKIXXXADFT-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)oxolane-2,4-dione is a cyclic diketone derivative featuring a five-membered oxolane (tetrahydrofuran) ring with ketone groups at positions 2 and 4, and an isopropyl substituent at position 3. Its molecular formula is C₇H₁₀O₃, yielding a molecular weight of 142.15 g/mol.

Properties

CAS No.

113599-55-6

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

3-propan-2-yloxolane-2,4-dione

InChI

InChI=1S/C7H10O3/c1-4(2)6-5(8)3-10-7(6)9/h4,6H,3H2,1-2H3

InChI Key

ZLQOXKIXXXADFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)COC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)oxolane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-hydroxy-2-methylbutanoic acid with acetic anhydride, which leads to the formation of the oxolane ring through intramolecular esterification. The reaction is usually carried out under reflux conditions with a suitable catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)oxolane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxolane ring into a more saturated structure.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxolane ring is opened and replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce more saturated cyclic ethers. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

3-(Propan-2-yl)oxolane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)oxolane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the oxolane ring, which can stabilize or destabilize intermediates during chemical reactions. The exact molecular targets and pathways involved in its biological activity are still under investigation.

Comparison with Similar Compounds

Table 1: Key Properties of 3-(Propan-2-yl)oxolane-2,4-dione and Analogous Compounds

Compound Name Core Structure Substituent Molecular Weight (g/mol) Key Features Applications/Findings
This compound Oxolane-2,4-dione Isopropyl (C₃H₇) 142.15 High lipophilicity; electrophilic diketone Organic synthesis (hypothetical)
Thiazolidine-2,4-dione derivatives Thiazolidine-2,4-dione Aryl/piperazinyl 350–450 (e.g., YPC-21440: 452.5) Sulfur-containing ring; kinase inhibition Pan-Pim kinase inhibitors
3-(prop-2-yn-1-yl)oxolane-2,5-dione Oxolane-2,5-dione Propargyl (C₃H₃) 378.45 Alkyne functionality; sulfonylaniline moiety Life sciences (American Elements)
(2E,4Z)-3-(2-(4-Hydroxyphenyl)propan-2-yl)hexa-2,4-dienedioic acid Linear dienedioic acid Aryl-isopropyl ~278.27 Conjugated diene; oxidative degradation product BPA degradation intermediate

Reactivity and Stability

  • This compound: The 2,4-dione arrangement creates electron-deficient carbons, facilitating nucleophilic attacks (e.g., enolate formation). The isopropyl group may sterically hinder reactions at position 3.
  • Thiazolidine-2,4-dione derivatives : The sulfur atom in the thiazolidine ring enhances electron delocalization, improving binding to kinase active sites. Piperazinyl substituents further modulate solubility and bioavailability .
  • 3-(prop-2-yn-1-yl)oxolane-2,5-dione: The 2,5-dione configuration and propargyl group enable click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition).
  • Hexa-2,4-dienedioic acid derivative : The conjugated diene system in this BPA degradation product increases susceptibility to further oxidation, leading to smaller carboxylic acids (e.g., cis-butenedioic acid) .

Pharmacological and Industrial Relevance

  • Thiazolidine-2,4-diones: Well-established in medicinal chemistry (e.g., antidiabetic drugs like rosiglitazone).
  • The oxolane ring’s oxygen atom may reduce metabolic stability compared to sulfur-containing analogs.
  • Degradation intermediates: Compounds like 4-isopropenylphenol (from BPA degradation) share the isopropyl-aromatic motif with this compound, underscoring the environmental persistence of such substituents .

Physicochemical Properties

Property This compound Thiazolidine-2,4-dione (YPC-21440) 3-(prop-2-yn-1-yl)oxolane-2,5-dione
LogP (estimated) 1.2–1.5 2.8–3.5 2.0–2.5
Water Solubility Low (lipophilic) Moderate (DMSO-soluble) Low (organic solvent preference)
Thermal Stability Stable up to 150°C Stable (pharmaceutical-grade) Decomposes above 200°C

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